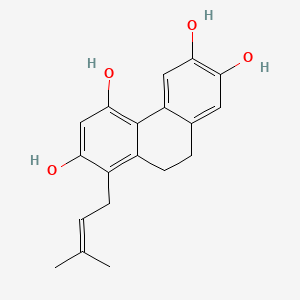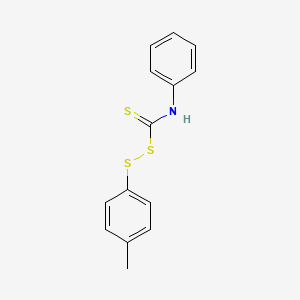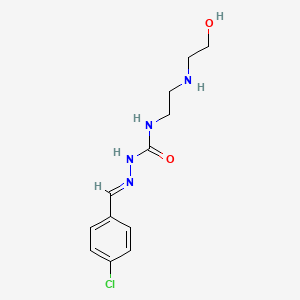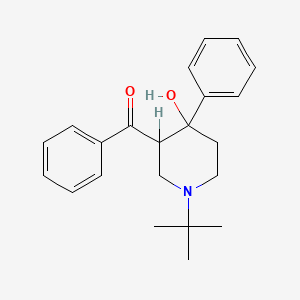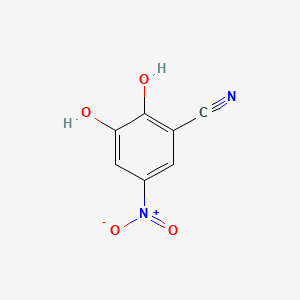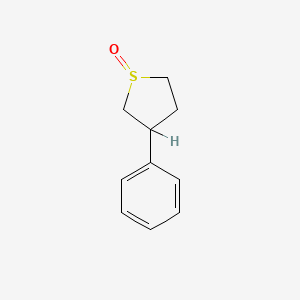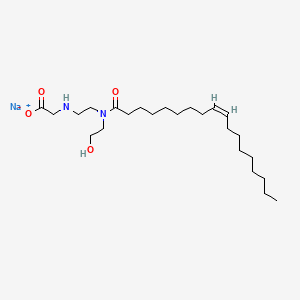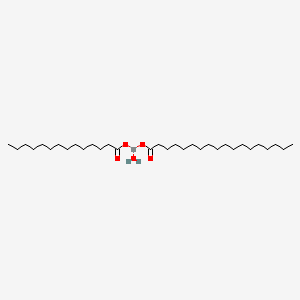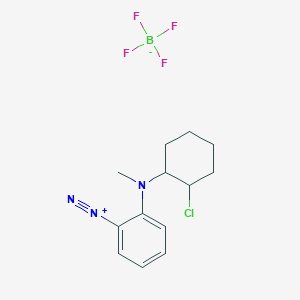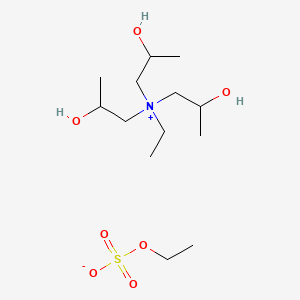
Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-: is a complex organic compound that features a benzonitrile group attached to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multiple steps. One common approach is to start with the synthesis of the purine derivative, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
Chemistry: In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Research is ongoing into the use of this compound in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules that can selectively target specific biological pathways.
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling.
類似化合物との比較
- Benzonitrile, 2-chloro-6-methyl-
- 2-Chlorobenzonitrile
- 4-Chlorobenzonitrile
Uniqueness: Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of the purine derivative, which imparts specific biological activity and chemical reactivity. This makes it distinct from other benzonitrile derivatives, which may not have the same range of applications or potency in biological systems.
特性
CAS番号 |
115204-61-0 |
|---|---|
分子式 |
C15H13ClN6 |
分子量 |
312.76 g/mol |
IUPAC名 |
4-[[2-chloro-6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN6/c1-21(2)13-12-14(20-15(16)19-13)22(9-18-12)8-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3 |
InChIキー |
VOWQHOIVWIVHOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


